phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a phenyl group, a bromine atom, and a chromene ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a coumarin derivative. One common method is the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromene ring can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Hydrolysis: Formation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and phenol.
Scientific Research Applications
Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives, such as:
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar structure but with an ethyl ester group instead of a phenyl group.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: The carboxylic acid form of the compound.
6-Bromo-2-oxo-2H-chromene-3-carboxamide: The amide derivative of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
phenyl 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDKYATCHNPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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